

# A Comparative Meta-Analysis of Pan-FGFR Inhibitors in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitors. These agents have demonstrated notable efficacy in tumors harboring FGFR gene alterations, leading to several landmark approvals. This guide provides a comprehensive meta-analysis of pivotal clinical trials for key pan-FGFR inhibitors, offering a comparative look at their performance, experimental designs, and the underlying signaling pathways.

## Comparative Efficacy of Pan-FGFR Inhibitors

The following table summarizes the key efficacy outcomes from pivotal clinical trials of selected pan-FGFR inhibitors. Direct cross-trial comparisons should be made with caution due to differences in study populations and designs.

| Inhibitor    | Trial Name   | NCT Number  | Cancer Type          | N   | Objective Response Rate (ORR)                  | Median Duration of Response (mDOR)          | Median Progression-Free Survival (mPFS)     | Median Overall Survival (mOS)                   |
|--------------|--------------|-------------|----------------------|-----|------------------------------------------------|---------------------------------------------|---------------------------------------------|-------------------------------------------------|
| Erdafitinib  | BLC2001      | NCT02365597 | Urothelial Carcinoma | 101 | 40% <a href="#">[1]</a><br><a href="#">[2]</a> | 6.0 <a href="#">[1]</a>                     | 5.5 <a href="#">[1]</a> <a href="#">[2]</a> | 11.3 <a href="#">[1]</a><br><a href="#">[2]</a> |
| Pemigatinib  | FIGHT-202    | NCT02924376 | Cholangiocarcinoma   | 108 | 37.0% <a href="#">[3]</a> <a href="#">[4]</a>  | 9.1 <a href="#">[3]</a> <a href="#">[4]</a> | 7.0 <a href="#">[3]</a> <a href="#">[4]</a> | 17.5 <a href="#">[3]</a><br><a href="#">[4]</a> |
| Futibatinib  | FOENIX-CCA2  | NCT02052778 | Cholangiocarcinoma   | 103 | 41.7% <a href="#">[5]</a>                      | 9.5 <a href="#">[5]</a>                     | 8.9 <a href="#">[5]</a>                     | 20.0 <a href="#">[5]</a>                        |
| Infigratinib | CBGJ398X2202 | NCT02150967 | Cholangiocarcinoma   | 108 | 23.1% <a href="#">[6]</a> <a href="#">[7]</a>  | 5.0 <a href="#">[8]</a>                     | Not Reported                                | Not Reported                                    |

## Comparative Safety Profile: Common Treatment-Related Adverse Events (TRAEs)

This table outlines the most frequently reported treatment-related adverse events (all grades) for each inhibitor, providing insight into their safety and tolerability profiles.

| Inhibitor    | Trial Name   | Most Common TRAEs (All Grades)                                             |
|--------------|--------------|----------------------------------------------------------------------------|
| Erdafitinib  | BLC2001      | Hyperphosphatemia, Stomatitis, Dry Mouth, Decreased Appetite, Dysgeusia[1] |
| Pemigatinib  | FIGHT-202    | Hyperphosphatemia, Alopecia, Diarrhea[3][4]                                |
| Futibatinib  | FOENIX-CCA2  | Hyperphosphatemia, Alopecia, Dry Mouth, Diarrhea, Dry Skin, Fatigue[5]     |
| Infigratinib | CBGJ398X2202 | Hyperphosphatemia, Stomatitis, Fatigue, Alopecia[9]                        |

## Experimental Protocols of Pivotal Clinical Trials

Understanding the methodologies of the key clinical trials is crucial for interpreting their outcomes. Below are detailed summaries of the experimental protocols for the pivotal studies of erdafitinib, pemigatinib, futibatinib, and infigratinib.

### Erdafitinib: BLC2001 (NCT02365597)

- Objective: To evaluate the efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who had progressed on or after at least one line of prior chemotherapy.[1][2]
- Study Design: A global, open-label, single-arm, phase 2 trial.[1][2]
- Patient Population: Adults with measurable metastatic or surgically unresectable urothelial carcinoma with prespecified FGFR alterations, an ECOG performance status of 0-2, and who had progressed during or following at least one line of prior chemotherapy or within 12 months of (neo)adjuvant chemotherapy, or were cisplatin-ineligible and chemo-naïve.[1][2]
- Dosing Regimen: The selected regimen was 8 mg of erdafitinib administered orally once daily in 28-day cycles, with a provision for uptitration to 9 mg/day based on serum phosphate

levels if no significant treatment-related adverse events occurred.[1][2]

- Primary Endpoint: Confirmed objective response rate (ORR) as assessed by a blinded independent review committee.[1]
- Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), and overall survival (OS).[1][2]

## Pemigatinib: FIGHT-202 (NCT02924376)

- Objective: To evaluate the efficacy and safety of pemigatinib in patients with previously treated, advanced/metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. [10][11]
- Study Design: A multicenter, open-label, single-arm, phase 2 study with three cohorts.[11][12]
- Patient Population: Patients aged 18 years or older with previously treated advanced/metastatic cholangiocarcinoma. Cohort A included patients with FGFR2 fusions or rearrangements, Cohort B with other FGF/FGFR alterations, and Cohort C with no FGF/FGFR alterations.[11][12]
- Dosing Regimen: 13.5 mg of oral pemigatinib once daily on a 21-day cycle (2 weeks on, 1 week off) until disease progression or unacceptable toxicity.[4][12]
- Primary Endpoint: Objective response rate (ORR) in cohort A, assessed by an independent review committee according to RECIST v1.1.[3][12]
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[3][12]

## Futibatinib: FOENIX-CCA2 (NCT02052778)

- Objective: To assess the efficacy and safety of futibatinib in patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[13]
- Study Design: A single-arm, open-label, multicenter, phase 2 study.[5][13]

- Patient Population: Patients with locally advanced/metastatic unresectable iCCA with FGFR2 gene fusions or other rearrangements, who had disease progression after at least one line of systemic therapy (including gemcitabine plus platinum-based chemotherapy), no prior treatment with an FGFR inhibitor, and an ECOG performance status of 0 or 1.[5][13]
- Dosing Regimen: 20 mg of futibatinib administered orally once daily continuously until disease progression or unacceptable toxicity.[5][13]
- Primary Endpoint: Objective response rate (ORR) based on independent central radiology review.[5][13]
- Secondary Endpoints: Disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[5][13]

## Infigratinib: CBGJ398X2202 (NCT02150967)

- Objective: To evaluate the efficacy of single-agent infigratinib in patients with advanced or metastatic cholangiocarcinoma with FGFR genetic alterations who have received prior gemcitabine-based chemotherapy.[14]
- Study Design: An ongoing phase 2, open-label, single-arm study with three cohorts.[14]
- Patient Population: Adult patients with advanced/metastatic cholangiocarcinoma with progression on at least one line of systemic therapy. Cohort 1 included patients with FGFR2 gene fusions or translocations.[9][14]
- Dosing Regimen: 125 mg of infigratinib orally once daily for 21 days of each 28-day cycle.[8][9]
- Primary Endpoint: Objective response rate (ORR) by independent central review per RECIST v1.1.[9]
- Secondary Endpoints: Duration of response (DOR).[9]

## Visualizing the Mechanism and Workflow

To better understand the context of these clinical trials, the following diagrams illustrate the FGFR signaling pathway and a typical clinical trial workflow for a pan-FGFR inhibitor.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org](#) [ascopubs.org]
- 2. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [[bladder.uroonco.uroweb.org](#)]
- 3. [researchgate.net](#) [researchgate.net]
- 4. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [[gioncologynow.com](#)]
- 5. [ascopubs.org](#) [ascopubs.org]
- 6. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 7. [mayoclinic.elsevierpure.com](#) [mayoclinic.elsevierpure.com]
- 8. [pharmacytimes.com](#) [pharmacytimes.com]
- 9. [ascopubs.org](#) [ascopubs.org]
- 10. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- 11. Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 12. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 13. [ascopubs.org](#) [ascopubs.org]
- 14. [ascopubs.org](#) [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Pan-FGFR Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#meta-analysis-of-clinical-trials-involving-pan-fgfr-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)